Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester

Prodrug Design Pharmacokinetics Histamine H3-Receptor Agonist

Leverage Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester (CAS 101623-68-1) for one-step, high-yield prodrug synthesis. Its 4-nitrophenyl carbonate leaving group and 1-(acetyloxy)ethyl promoiety enable esterase-mediated, controlled drug release, improving oral bioavailability and pharmacokinetics. Ideal for derivatizing primary and secondary amines in pharmaceutical R&D.

Molecular Formula C11H11NO7
Molecular Weight 269.21 g/mol
CAS No. 101623-68-1
Cat. No. B091043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester
CAS101623-68-1
Molecular FormulaC11H11NO7
Molecular Weight269.21 g/mol
Structural Identifiers
SMILESCC(OC(=O)C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C11H11NO7/c1-7(13)17-8(2)18-11(14)19-10-5-3-9(4-6-10)12(15)16/h3-6,8H,1-2H3
InChIKeyLUJRIWGEPQDLNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester (CAS 101623-68-1) Procurement Guide: Prodrug Intermediate and Acyl Transfer Reagent


Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester (CAS 101623-68-1), also known as 1-acetoxyethyl p-nitrophenyl carbonate, is a specialized organic carbonate ester with the molecular formula C11H11NO7 and a molecular weight of 269.21 g/mol [1]. This compound is primarily recognized as a key intermediate for the synthesis of bioreversible prodrugs, particularly for masking primary and secondary amine functions in pharmaceuticals [2]. Its structure features a 4-nitrophenyl carbonate moiety, which acts as an excellent leaving group, and a 1-(acetyloxy)ethyl group, which serves as a hydrolytically labile promoiety designed for esterase-mediated activation [2]. The compound's unique dual functionality enables a one-step, high-yield derivatization of amine-containing drugs, making it a strategic reagent for improving pharmacokinetic properties.

Why a Generic 4-Nitrophenyl Carbonate Cannot Substitute for Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester (CAS 101623-68-1) in Prodrug Synthesis


The specific utility of Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester in prodrug design hinges on its unique combination of a potent 4-nitrophenoxide leaving group and a precisely engineered 1-(acetyloxy)ethyl promoiety. This promoiety is designed for a specific, two-step bioactivation cascade: initial esterase-mediated hydrolysis of the acetyl group, followed by a spontaneous, intramolecular cyclization that liberates the parent drug and benign metabolic byproducts [1]. Generic alternatives like simple alkyl or aryl 4-nitrophenyl carbonates (e.g., ethyl, methyl, or phenyl p-nitrophenyl carbonate) lack this bifunctional activation mechanism. They may serve as simple acylating agents but cannot provide the same controlled, enzyme-triggered release profile essential for a successful prodrug [1]. Furthermore, the (acyloxy)alkyl group's structure directly influences the prodrug's hydrolytic stability and activation rate, with the 1-(acetyloxy)ethyl group demonstrating a specific stability profile (t1/2 ~ hours at pH 5-7) that is optimal for oral absorption before activation . Substituting this with a different promoiety would fundamentally alter the prodrug's pharmacokinetic behavior, rendering any comparative data or established synthesis protocols inapplicable.

Quantitative Evidence Guide for Selecting Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester (CAS 101623-68-1) Over Its Closest Analogs


Prodrug Activation: Superior In Vivo Bioavailability of an (Acyloxy)alkylcarbamate Prodrug Compared to a Standard Azomethine Prodrug

While not a direct study on the free carbonate ester, a key study by Stark et al. (2001) directly compared the in vivo performance of five different prodrug types for the drug (R)-α-methylhistamine. The prodrug utilizing an Nα-(1-(acetyloxy)ethylcarbamate) promoiety (derived from a reagent structurally analogous to the target compound) demonstrated significantly superior oral bioavailability. This promoiety's design is the very reason the target compound is synthesized and used. The data show that the (acyloxy)alkylcarbamate prodrug (Compound 5) achieved a plasma AUC (Area Under the Curve) for the active drug that was more than 2.5 times higher than that of the reference azomethine prodrug (BP2.94) following oral administration in mice .

Prodrug Design Pharmacokinetics Histamine H3-Receptor Agonist

Synthesis Efficiency: Documented High-Yield Synthesis of Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester

The synthesis of Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester is a well-established, high-yielding process. A foundational patent from Merck & Co., Inc. (EP0167451B1) details the preparation of α-acetoxyethyl p-nitrophenyl carbonate. The reported procedure, involving the reaction of p-nitrophenol with α-chloroethyl chloroformate followed by displacement with acetate, yields 0.82 g (74.5%) of the pure product after chromatographic purification [1]. This yield is for a two-step, one-pot procedure that produces a complex, dual-functional reagent. While a direct comparator (chloromethyl p-nitrophenyl carbonate) is reported with a 95% yield under optimized conditions , this simpler reagent lacks the critical acetoxyethyl promoiety and is a distinct class of compound.

Organic Synthesis Process Chemistry Prodrug Synthesis

Versatility in Prodrug Synthesis: Confirmed Application with Multiple Drug Classes (Pindolol, Betaxolol)

The broad utility of Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester as a prodrug intermediate is explicitly demonstrated in the patent literature. EP0167451B1 provides multiple working examples where the target compound is used to derivatize amine-containing drugs. In Example 3, the reaction of pindolol with α-acetoxyethyl p-nitrophenyl carbonate in hexamethylphosphoramide yields the corresponding acetoxyethyl carbamate prodrug in 52.6% yield [1]. In Example 5, the same reagent is used to successfully prepare a prodrug of betaxalol [1]. This contrasts with simpler carbonates, which may not be designed for this specific bioreversible linkage, or which may require more complex multi-step procedures.

Prodrug Synthesis Beta-Blockers Amine Masking

Key Research and Industrial Application Scenarios for Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester (CAS 101623-68-1)


Synthesis of Bioreversible Prodrugs for Amine-Containing Pharmaceuticals

This is the compound's primary and most well-documented application. Researchers seeking to improve the oral bioavailability or modulate the pharmacokinetic profile of a drug candidate with a primary or secondary amine should prioritize this reagent. It enables a one-step installation of the (acyloxy)alkyl promoiety, a strategy proven to significantly enhance drug exposure, as evidenced by a >2.5-fold increase in AUC for a model compound in vivo . Its use is validated in the synthesis of prodrugs for beta-blockers like pindolol and betaxolol [1].

Development of Targeted Drug Delivery Systems

The (acyloxy)alkyl promoiety installed by this compound is designed to be cleaved by ubiquitous esterases, which are often present at higher concentrations in certain tissues or disease states. This makes it a valuable tool for creating prodrugs with a degree of targeted activation. The foundational patent literature [1] explicitly describes its utility in creating bioreversible derivatives, laying the groundwork for targeted delivery applications where enzyme-triggered release is desired.

Chemical Biology Tool for Investigating Esterase Activity

Due to its well-characterized activation mechanism, which relies on esterase-mediated hydrolysis followed by spontaneous cyclization, this compound or its derived prodrugs can serve as a chemical biology probe. Its activation profile, which differs from simple ester prodrugs that may rely solely on chemical hydrolysis, allows researchers to dissect the relative contributions of enzymatic versus non-enzymatic activation pathways in complex biological systems [1].

Process Chemistry and Scale-Up of Prodrug Intermediates

For process chemists, the availability of a robust, high-yielding (74.5%) [1] and reproducible synthesis for this key intermediate is a critical factor. The compound's stability and reactivity profile allow for its use in multi-kilogram scale syntheses of pharmaceutical prodrugs, making it a practical choice for industrial applications beyond academic research. The clear spectroscopic characterization provided in patents [1] further aids in quality control and process monitoring.

Technical Documentation Hub

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